4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride
Description
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dodecyl chain and an indole moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-(4-dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-17-26-18-20-27(21-19-26)24-14-12-13-23-22(24)15-16-25-23;/h12-16,25H,2-11,17-21H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFXOIQDLZRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CCN(CC1)C2=CC=CC3=C2C=CN3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Substitution with Dodecyl Chain: The piperazine ring is then alkylated with a dodecyl halide under basic conditions to introduce the dodecyl chain.
Attachment of Indole Moiety: The indole moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an indole derivative.
Formation of Chloride Salt: The final step involves the formation of the chloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride can be compared with other similar compounds, such as:
4-(4-Decylpiperazin-4-ium-1-yl)-1H-indole;chloride: Similar structure but with a shorter alkyl chain.
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-benzimidazole;chloride: Similar structure but with a benzimidazole moiety instead of indole.
4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-pyrrole;chloride: Similar structure but with a pyrrole moiety instead of indole.
The uniqueness of this compound lies in its specific combination of the piperazine ring, dodecyl chain, and indole moiety, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
